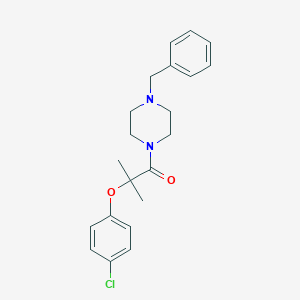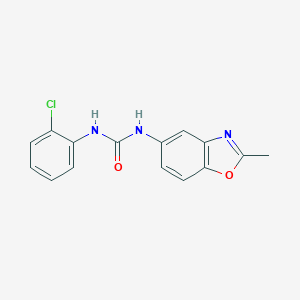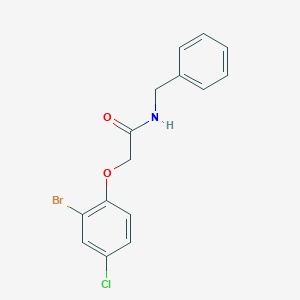![molecular formula C23H26N2O6S2 B240939 N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B240939.png)
N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide, also known as HMPS, is a sulfonamide-based compound that has been extensively studied for its potential use as a therapeutic agent. It has been found to exhibit potent anticancer activity and has been investigated as a potential treatment for various types of cancer.
Wirkmechanismus
The exact mechanism of action of N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. This leads to the disruption of the microtubule network, which is necessary for the proper functioning of cells. Additionally, N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide has been shown to induce DNA damage and cell cycle arrest, which further contributes to its anticancer activity.
Biochemical and Physiological Effects:
N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide has been found to exhibit a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. In addition, it has been found to inhibit the migration and invasion of cancer cells, which are key processes in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide for lab experiments is its potent anticancer activity. This makes it an ideal candidate for investigating the mechanisms of cancer cell growth and development. However, one limitation of N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide. One area of focus is the development of more potent analogs of N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide that exhibit even greater anticancer activity. Another area of research is the investigation of the mechanisms of action of N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide and its analogs, which can provide insights into the development of new cancer therapies. Additionally, the potential use of N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide in combination with other anticancer agents is an area of interest, as this can lead to synergistic effects and improved therapeutic outcomes.
Synthesemethoden
The synthesis of N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide involves the reaction of 2-methoxybenzenesulfonyl chloride with N-(2-aminoethyl)-3-aminophenylsulfone in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methylsulfonyl chloride and phenylisocyanate to yield the final product, N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide has been extensively studied for its potential use as an anticancer agent. It has been found to exhibit potent cytotoxic activity against various cancer cell lines, including breast, lung, ovarian, and prostate cancer cells. In addition, it has been shown to induce apoptosis in cancer cells, which is a key mechanism for the elimination of cancer cells.
Eigenschaften
Produktname |
N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide |
|---|---|
Molekularformel |
C23H26N2O6S2 |
Molekulargewicht |
490.6 g/mol |
IUPAC-Name |
N-[2-hydroxy-3-(N-methylsulfonylanilino)propyl]-N-(2-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C23H26N2O6S2/c1-31-23-16-10-9-15-22(23)25(33(29,30)21-13-7-4-8-14-21)18-20(26)17-24(32(2,27)28)19-11-5-3-6-12-19/h3-16,20,26H,17-18H2,1-2H3 |
InChI-Schlüssel |
CGXGJHBRHUSIRO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N(CC(CN(C2=CC=CC=C2)S(=O)(=O)C)O)S(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=CC=C1N(CC(CN(C2=CC=CC=C2)S(=O)(=O)C)O)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B240870.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B240872.png)

![4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B240883.png)
![N-[2-(Dimethylamino)ethyl]-2,2-diphenylacetamide](/img/structure/B240885.png)



